molecular formula C30H50O B107852 Pseudotaraxasterol CAS No. 464-98-2

Pseudotaraxasterol

Cat. No. B107852
CAS RN: 464-98-2
M. Wt: 426.7 g/mol
InChI Key: NGFFRJBGMSPDMS-MHFMPXFTSA-N
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Description

Enantiospecific Synthesis Analysis

The synthesis of pseudopteroxazole, a compound with antitubercular properties, has been a subject of interest in the scientific community. One study achieved an enantiospecific synthesis of a structure previously assigned to pseudopteroxazole. The process involved coupling diene acid and amino phenol to produce an amide, which underwent an oxidative intramolecular Diels-Alder reaction to create a tricyclic lactam. This lactam was then transformed through several intermediates into a diene, which upon cationic cyclization yielded two diastereomeric tricyclic amphilectanes. These were then separated and further transformed, but the resulting compounds did not match pseudopteroxazole, suggesting a need for revision of the structure .

Molecular Structure Analysis

Chemical Reactions Analysis

In the synthesis of pseudopteroxazole, several chemical reactions were key to constructing the molecule's complex framework. These included a novel oxidative intramolecular Diels-Alder reaction, a stereoselective intramolecular Friedel-Crafts alkylation, and a regioselective hydrogenation. Additionally, a Wolff-Semmler rearrangement was modified to transform intermediates into the desired structure. These reactions not only demonstrate the synthetic complexity but also the ingenuity required to assemble such intricate molecules .

Physical and Chemical Properties Analysis

While the physical and chemical properties of pseudopteroxazole are not explicitly detailed in the provided papers, the synthesis and structural revision efforts underscore the compound's intricate nature. The enantioselective synthesis and the need for precise stereochemical control indicate that pseudopteroxazole's physical and chemical properties are sensitive to its stereochemistry. The methodologies employed in these syntheses are indicative of the compound's complexity and the precision required to replicate its structure .

Scientific Research Applications

Antiprotozoal Activity

Research has shown that pseudotaraxasterol exhibits antiprotozoal activity. A study isolated pseudotaraxasterol from Verbesina encelioides, testing its effects against protozoal infections like Plasmodium falciparum, Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum. It demonstrated moderate to weak activity against some of these pathogens (Ezzat et al., 2017).

Anti-Tumor Activity

Pseudotaraxasterol was also identified in a study exploring the anti-tumor properties of Gentiana farreri. This study found that other compounds in the plant showed significant cytotoxic activity, suggesting potential anti-tumor applications (Yang et al., 2012).

Anti-Inflammatory Effects

Another area of interest is the anti-inflammatory properties of pseudotaraxasterol. A study on Lychnophora pinaster found that triterpenes like pseudotaraxasterol had notable anti-inflammatory effects in muscle injury models (Abreu et al., 2013).

Phytochemical Studies

Phytochemical studies on various plants, like Pseudobrickellia brasiliensis and Achillea millefolium, have identified pseudotaraxasterol as a constituent. These studies contribute to understanding the chemical makeup and potential therapeutic applications of these plants (Amorim et al., 2016); (Chandler et al., 1982).

Allelopathic Activity

Pseudotaraxasterol has been identified in studies investigating allelopathic activities. For instance, in Euphorbia heterophylla, pseudotaraxasterol was one of several compounds isolated that potentially contribute to the plant's allelopathic effects (Silva et al., 2019).

Safety And Hazards

The safety data sheet for Pseudotaraxasterol indicates that it is not classified under physical, health, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Future Directions

More research is needed to fully understand the potential applications of Pseudotaraxasterol. This includes more animal and clinical studies on the metabolism, bioavailability, and safety of Pseudotaraxasterol to support its applications in pharmaceuticals and medicine .

properties

IUPAC Name

(3S,6aR,6aR,6bR,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picen-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19-11-14-27(5)17-18-29(7)21(25(27)20(19)2)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h11,20-25,31H,9-10,12-18H2,1-8H3/t20-,21-,22?,23-,24+,25-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFFRJBGMSPDMS-MHFMPXFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC=C1C)C)C)C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC[C@]2(CC=C1C)C)C)C)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963568
Record name Urs-20-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urs-20-en-3-ol, (3beta,18alpha,19alpha)-

CAS RN

464-98-2
Record name Urs-20-en-3-ol, (3beta,18alpha,19alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urs-20-en-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
276
Citations
SM Ezzat, MM Salama, EA Mahrous, L Maes… - Natural product …, 2017 - Taylor & Francis
The bioactive petroleum ether fraction of Verbesina encelioides, previously studied by the authors, was chosen for the isolation of antiprotozoal metabolites. Pseudotaraxasterol-3β-…
Number of citations: 18 www.tandfonline.com
MLL De Amorim, WM Godinho, FC Archanjo… - Revista Brasileira de …, 2016 - SciELO Brasil
… Foram identificados α-amirina, acetato de α-amirina, β-amirina, acetato de β-amirina, lupeol, acetato de lupeol, pseudotaraxasterol e taraxasterol (triterpenos) eo ácido caurenóico (…
Number of citations: 18 www.scielo.br
LB Silva, RLB Strapasson, D Riva… - Revista Brasileira de …, 2011 - SciELO Brasil
Phytochemical study of the flowers of Gochnatia polymorpha subsp. floccosa, Asteraceae, yielded eleven known triterpenes identified as lupeol, lupeyl acetate, lupeyl palmitate, …
Number of citations: 16 www.scielo.br
RF Chandler, SN Hooper, DL Hooper… - Journal of …, 1982 - Elsevier
… of pseudotaraxasterol was the correct assignment. Upon catalytic hydrogenation, both taraxasterol acetate and pseudotaraxasterol … that a sample of pseudotaraxasterol acetate17 was …
Number of citations: 48 www.sciencedirect.com
VGC Abreu, GM Corrêa, IAS Lagos, RR Silva… - Acta …, 2013 - SciELO Brasil
… The dichloromethane:methanol fractions provided the pentacyclic triterpenes pseudotaraxasterol (2), lupeol (3), a-amyrin (4), betulin (5), and methyl 2ß,3ß-dihydroxy-urs-12-en-28-oate (…
Number of citations: 18 www.scielo.br
HJ Park, SY Yun, TS Kwak, JS Choi… - Korean Journal of …, 1995 - koreascience.kr
… The kind of triterpene moieties in these two triterpenoids was six, ie, /3-amyrin, a-amyrin, lupeol, pseudotaraxasterol, taraxasterol and germanicol on the basis of chemical and …
Number of citations: 2 koreascience.kr
B HARKATI, ALI KALLA, M BENAHMED, H LAOUER… - CHEMTECH'15 - researchgate.net
The aerial parts of Plantago albicans L (Asteraceae) are used in folk medicine for blood clotting in case the surgeon when diabetic in Eastern Algeria. In this study, we report the …
Number of citations: 2 www.researchgate.net
HJ Park, MS Lee, E Lee, MY Choi, BC Cha… - Korean Journal of …, 1995 - koreascience.kr
… A mixture of triterpene alcohols were identified as 6-amyrin, o-amyrin, lupeol, pseudotaraxasterol, taraxasterol and germaniCOl On the basis of spectroscopic methods. The acyl …
Number of citations: 14 koreascience.kr
UP da Silva, GM Furlani, AJ Demuner… - Natural product …, 2019 - Taylor & Francis
Euphorbia heterophylla L. is regarded as a major weed worldwide. Its high aggressiveness in agricultural environment prompted us to investigate the allelopatic activity and chemical …
Number of citations: 24 www.tandfonline.com
VGC Abreu, JA Takahashi, LP Duarte… - Revista Brasileira de …, 2011 - SciELO Brasil
… Signals at δ C 151.2 and 109.6 are characteristic of lupeol derivatives and signals at δ C 139.8 and 118.9 are characteristic of pseudotaraxasterol derivatives. The 13 C NMR data of the …
Number of citations: 42 www.scielo.br

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